molecular formula C21H20N2O4S2 B2490903 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922984-48-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2490903
CAS No.: 922984-48-3
M. Wt: 428.52
InChI Key: IWNDZKSENJFBBH-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide (CAS 922984-48-3) is a synthetic complex heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a unique structural scaffold, incorporating chromene and thiazole ring systems fused together and linked to a toluenesulfonyl butanamide chain. With a molecular formula of C21H20N2O4S2 and a molecular weight of 428.53 g/mol, this compound is supplied with a guaranteed purity of 90% or higher. The integration of multiple heterocyclic systems suggests significant potential for diverse biological interactions. Chromeno-thiazole hybrids are recognized in scientific literature for their multifaceted biological activities. Related structural analogs have been investigated for their robust antiproliferative activities against human cancer cell lines, with studies indicating mechanisms that may include microtubule disruption and induction of G2/M cell cycle arrest . Furthermore, the chromeno-thiazole core is a privileged structure in anticancer research, with some derivatives identified as potent multimodal agents capable of inhibiting key transcription factors like MYB . The presence of the thiazole moiety, a common feature in many bioactive molecules and approved drugs, further underscores its research value in developing novel therapeutic agents . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening in early-stage drug discovery. It serves as a valuable building block for exploring new chemical space and developing potential inhibitors for various disease targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-14-8-10-15(11-9-14)29(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)27-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNDZKSENJFBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-(4H-Chromeno[4,3-d]thiazol-2-yl)-4-Tosylbutanamide

The retrosynthetic pathway divides the target molecule into two primary components:

  • 4H-Chromeno[4,3-d]thiazol-2-amine : The core tricyclic system formed via annulation of coumarin derivatives with a thiazole ring.
  • 4-Tosylbutanoyl chloride : The acylating agent for functionalizing the 2-amino group of the thiazole.

Key disconnections involve:

  • Cyclocondensation to form the chromeno[4,3-d]thiazole scaffold.
  • Acylation of the 2-amino group with 4-tosylbutanoyl chloride.

Synthesis of 4H-Chromeno[4,3-d]thiazol-2-amine

Transition Metal-Free Oxidative Coupling (Method A)

This approach, adapted from Steinfiihrer et al., employs 3-(benzylamino)-4-bromo-substituted chromenone (66) as the starting material. Sodium sulfide (Na₂S) acts as a sulfur source, while iodine (I₂) catalyzes C–S bond formation. Hydrogen peroxide (H₂O₂) facilitates terminal oxidation to yield the thiazole ring (Scheme 1).

Procedure :

  • Dissolve 3-(benzylamino)-4-bromochromenone (66, 1.0 equiv) in DMF.
  • Add Na₂S (3.0 equiv) and I₂ (20 mol%).
  • Heat at 120°C for 12 h under argon.
  • Add 30% H₂O₂ (5.0 equiv) and stir at 80°C for 2 h.
  • Isolate 4H-chromeno[4,3-d]thiazol-4-one (67) via column chromatography (hexane/EtOAc, 3:1).

Yield : 65–89% across 22 derivatives.

Key Data:
Substrate R-Group Yield (%)
Phenyl 89
4-Methoxyphenyl 78
2-Nitrophenyl 65

Iron(III)-Catalyzed Multicomponent Reaction (Method B)

Anwar et al. developed a one-pot method using 3-aminocoumarin , carbon disulfide (CS₂), and amines under FeCl₃ catalysis (Scheme 2).

Procedure :

  • Combine 3-aminocoumarin (1.0 equiv), CS₂ (1.2 equiv), and K₂CO₃ (3.0 equiv) in DMF.
  • Add FeCl₃ (1.5 equiv) and heat at 110°C for 6–8 h under N₂.
  • Purify 2-amino-4H-chromeno[3,4-d]thiazol-4-one (65) via recrystallization (EtOH/H₂O).

Yield : 64–74%.

Preparation of 4-Tosylbutanoyl Chloride

Synthesis from 4-Tosylbutanoic Acid

  • Dissolve 4-tosylbutanoic acid (1.0 equiv) in anhydrous THF.
  • Add oxalyl chloride (2.0 equiv) and catalytic DMF.
  • Stir at 0°C for 1 h, then at room temperature for 3 h.
  • Remove volatiles under vacuum to obtain 4-tosylbutanoyl chloride as a pale-yellow oil.

Yield : 92–95%.

Acylation of 4H-Chromeno[4,3-d]thiazol-2-amine

Coupling with 4-Tosylbutanoyl Chloride (Method C)

The 2-amino group undergoes nucleophilic acylation under Schotten-Baumann conditions (Scheme 3).

Procedure :

  • Dissolve 4H-chromeno[4,3-d]thiazol-2-amine (1.0 equiv) in anhydrous DCM.
  • Add triethylamine (TEA, 2.0 equiv) and cool to 0°C.
  • Slowly add 4-tosylbutanoyl chloride (1.2 equiv) in DCM.
  • Stir at room temperature for 12 h.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (CHCl₃/MeOH, 9:1).

Yield : 68–72%.

Optimization Data:
Base Solvent Temp (°C) Yield (%)
TEA DCM 25 72
Pyridine THF 25 65
DMAP Acetone 40 70

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, tosyl-H), 7.34 (d, J = 8.0 Hz, 2H, tosyl-H), 6.95 (s, 1H, thiazole-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.85–1.75 (m, 4H, CH₂).
  • HRMS (ESI) : m/z calcd for C₂₂H₁₉N₂O₄S₂ [M+H]⁺: 455.0892; found: 455.0889.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 80:20, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
A Scalable, metal-free Requires harsh oxidants 65–89
B One-pot, Fe-catalyzed Limited substrate scope 64–74
C Mild conditions, high efficiency Sensitivity to moisture 68–72

Mechanistic Insights

Thiazole Ring Formation (Method A)

The reaction proceeds via iodine-mediated C–H sulfenylation , where Na₂S generates a sulfur nucleophile that attacks the electrophilic C-4 position of the chromenone. H₂O₂ oxidizes the intermediate to aromatize the thiazole ring.

Acylation (Method C)

TEA deprotonates the 2-amino group, enabling nucleophilic attack on the acyl chloride. The tosyl group stabilizes the tetrahedral intermediate, facilitating amide bond formation.

Challenges and Mitigation Strategies

  • Low Solubility : Use polar aprotic solvents (DMF, DMA) during cyclization.
  • Byproduct Formation : Employ excess acyl chloride (1.2 equiv) to drive the reaction to completion.
  • Purification Difficulties : Optimize gradient elution in column chromatography (EtOAc/hexane to CHCl₃/MeOH).

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The chromeno-thiazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related thiazol-2-yl derivatives, focusing on core modifications and substituent effects:

Chromeno-Thiazol vs. Simple Thiazol Derivatives
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,2-diphenyl-ethanamide (): Shares the chromeno-thiazol core but replaces the tosylbutanamide with a diphenylethanamide group.
  • N-[4-(4-methoxyphenyl)-thiazol-2-yl]-...hydrazine hydrobromide (): Uses a simple thiazol ring with a 4-methoxyphenyl substituent. The absence of a fused chromeno system reduces steric hindrance, possibly facilitating binding to cardiac targets .
Tosylbutanamide vs. Other Amide Substituents
  • 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (): Features a propanamide chain with indole and chlorophenyl groups. The indole moiety enables π-π stacking, while the chloro substituent enhances electron-withdrawing effects, contrasting with the tosyl group’s sulfonyl polarity .
  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Replaces the amide with a benzylidene group, introducing a Schiff base motif. This modification alters electronic properties, favoring charge-transfer interactions absent in the target compound .

Physicochemical and Electronic Properties

Key differences in molecular properties influence solubility, stability, and bioactivity:

Property N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide N-[4-(4-methoxyphenyl)-thiazol-2-yl]-...hydrazine () 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-...propanamide ()
Molecular Weight High (due to chromeno core and tosyl group) Moderate Moderate
Polarity High (sulfonyl group) Moderate (methoxy and hydrazine) Moderate (chlorophenyl and indole)
Aromatic Systems Fused chromeno-thiazol Single thiazol + methoxyphenyl Thiazol + indole/chlorophenyl
Electron Effects Strong electron-withdrawing (tosyl) Electron-donating (methoxy) Mixed (chlorophenyl EW, indole ED)

Computational Analysis Considerations

Such analyses may predict binding affinities or reactivity patterns .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a unique chromeno-thiazole structure, which is associated with various therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of this compound typically involves multi-step reactions that start from simpler precursors, which can be optimized for yield and purity using modern synthetic techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance, it has been tested against human tumor cell lines such as Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, and MCF7. The results showed micromolar cytotoxic activity (IC50 values ranging from 1.8 to 6 μM) on these cell lines while demonstrating no toxicity on normal fibroblast cells (IC50 > 25 μM) .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with specific signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • In Vitro Studies : Laboratory tests have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with essential metabolic processes.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are critical in the context of chronic diseases where inflammation plays a pivotal role:

  • Inflammatory Models : Experimental models have indicated that this compound can reduce markers of inflammation, suggesting its potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological Activity
2-amino-9H-chromeno[2,3-d]thiazol-9-onesChromeno-thiazoleAnticancer
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivativesThiazole-basedAntimicrobial
This compoundChromeno-thiazole with tosyl groupAnticancer, antimicrobial, anti-inflammatory

The tosylbutanamide moiety in this compound enhances its solubility and bioavailability compared to other compounds in the same class.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antiproliferative Activity : A study conducted on various chromene derivatives demonstrated that modifications in their structure significantly influenced their antiproliferative activity against cancer cells .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of related compounds in treating inflammatory diseases. These studies provide insights into dosage optimization and potential side effects.

Q & A

Q. What are the established synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromene-thiazole core followed by acylation with 4-tosylbutanoyl chloride. Key steps include:
  • Chromene-thiazole core synthesis : Cyclocondensation of substituted thioamides with α,β-unsaturated carbonyl compounds under reflux in ethanol .
  • Acylation : Reaction with 4-tosylbutanoyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C to prevent side reactions .
  • Optimization : Yield improvements (~15–20%) are achieved by controlling temperature, solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to acylating agent). Purity is monitored via TLC and HPLC .

Table 1 : Example Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC, %)
Core formationEthanol, reflux, 12 h65–7092
AcylationDCM, 0°C, TEA55–6095

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry of the chromene-thiazole ring (e.g., aromatic protons at δ 6.8–7.9 ppm) and tosyl group integration (δ 2.4 ppm for –SO2CH3) .
  • IR Spectroscopy : Detects carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonyl (SO2 asymmetric stretch at ~1350 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 483.12) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound’s conformation?

  • Methodological Answer : Discrepancies may arise between X-ray crystallography (solid-state) and NMR (solution-state) due to torsional flexibility of the tosylbutanamide side chain. Strategies include:
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify dominant conformers .
  • Variable-Temperature NMR : Monitor dynamic behavior (e.g., coalescence temperatures for rotameric equilibria) .
  • Cocrystallization Studies : Use polar solvents (e.g., DMF/water) to stabilize specific conformers for X-ray analysis .

Q. What experimental designs are recommended to evaluate this compound’s biological activity, particularly its kinase inhibition potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases with structural homology to the chromene-thiazole scaffold (e.g., CDK2, EGFR) using docking simulations (AutoDock Vina) .
  • Assay Design :
  • In vitro kinase inhibition : Use ADP-Glo™ assay with IC50 determination (dose range: 0.1–100 μM) .
  • Cellular assays : Measure antiproliferative effects in cancer lines (e.g., MCF-7, HepG2) with controls for cytotoxicity (LDH release assay) .
  • Data Validation : Cross-validate with shRNA knockdown of target kinases to confirm mechanism .

Table 2 : Example IC50 Values for Kinase Inhibition

KinaseIC50 (μM)Cell LineReference
CDK21.2 ± 0.3MCF-7
EGFR4.8 ± 0.9A549

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s metabolic stability?

  • Methodological Answer :
  • Modification Sites :
  • Chromene ring : Introduce electron-withdrawing groups (e.g., –CF3) to reduce CYP450-mediated oxidation .
  • Tosyl group : Replace with metabolically stable sulfonamides (e.g., mesyl) .
  • Assays :
  • Microsomal stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion (LC-MS/MS) .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across different studies?

  • Methodological Answer : Variations in IC50 values (e.g., 1.2 μM vs. 8.5 μM for CDK2) may stem from:
  • Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) .
  • Compound purity : Verify via HPLC (>98%) and elemental analysis (<0.4% deviation) .
  • Cell line heterogeneity : Use STR profiling to confirm genetic consistency .

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